

Technical Guide: Synthesis of -Methoxy- -methyl-2,5-dimethoxybenzamide

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Compound of Interest

Compound Name: *N,2,5-trimethoxy-N-methylbenzamide*

CAS No.: 1146443-78-8

Cat. No.: B2573534

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Executive Summary

This technical guide details the synthesis of

-methoxy-

-methyl-2,5-dimethoxybenzamide (the Weinreb amide of 2,5-dimethoxybenzoic acid). This specific amide is a critical intermediate in medicinal chemistry, serving as a stable "acyl anion equivalent" that prevents over-addition during the synthesis of 2,5-dimethoxy-substituted ketones (e.g., 2,5-dimethoxyacetophenone) or aldehydes.

We present two distinct, field-proven protocols:

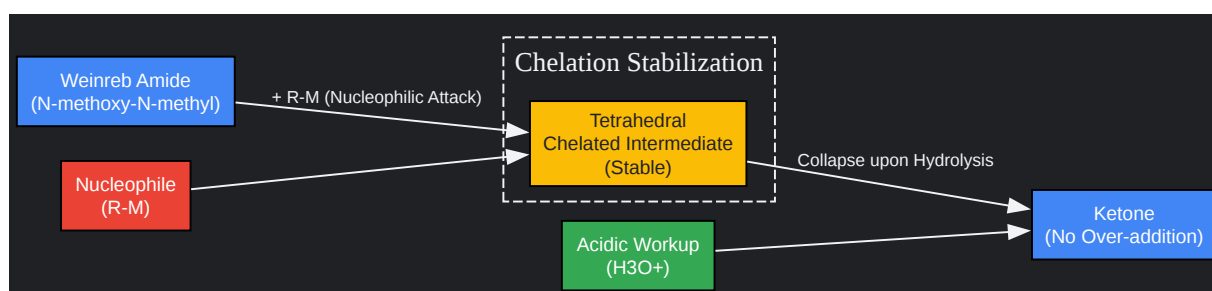
- The CDI Coupling Protocol: Ideal for laboratory scale (1g – 50g), offering mild conditions and "one-pot" efficiency.
- The Acid Chloride Protocol: Designed for robustness and scale-up (>50g), utilizing thionyl chloride () for cost-effective activation.[1]

Retrosynthetic Analysis & Mechanism

The utility of the Weinreb amide lies in its unique ability to form a stable chelated intermediate upon nucleophilic attack.^{[2][3]} Unlike esters or acid chlorides, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable tetrahedral magnesium/lithium chelate.

Mechanistic Pathway

The methoxy oxygen of the amide coordinates with the metal cation of the incoming nucleophile, "locking" the intermediate. The ketone is only released upon acidic hydrolysis during workup.



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Figure 1: Mechanistic stability of the Weinreb intermediate preventing over-alkylation.

Experimental Protocols

Protocol A: The CDI One-Pot Method (Recommended for Lab Scale)

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. It avoids noxious thionyl chloride fumes and proceeds under mild conditions.

- Substrate: 2,5-Dimethoxybenzoic acid (CAS: 2785-98-0)
- Reagent:
 - Dimethylhydroxylamine hydrochloride (Weinreb amine salt)^[4]

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

Step-by-Step Methodology

- Activation:
 - Charge a flame-dried round-bottom flask with 2,5-dimethoxybenzoic acid (1.0 equiv) and anhydrous DCM (0.3 M concentration).
 - Add CDI (1.1 equiv) portion-wise at 0°C. Note: Vigorous evolution of gas will occur.
 - Allow the mixture to warm to Room Temperature (RT) and stir for 45–60 minutes.
 - Checkpoint: The solution should turn from a suspension to a clear, slightly yellow solution, indicating the formation of the reactive acyl-imidazole intermediate.
- Coupling:
 - Add

-dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.
 - Critical Step: No exogenous base (like

) is strictly required as the imidazole byproduct acts as a proton scavenger, but adding 1.0 equiv of imidazole or using a slight excess of CDI ensures kinetics.[1]
 - Stir at RT for 3–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The acid spot (

) should disappear; the amide spot (

) will appear.
- Workup:
 - Quench with 1M HCl (cold) to neutralize imidazole and remaining amine.

- Extract with DCM (3x).
- Wash combined organics with Saturated (to remove unreacted acid) and Brine.
- Dry over and concentrate in vacuo.

Protocol B: The Acid Chloride Method (Scale-Up)

For larger batches, converting the acid to the acid chloride first is often more cost-effective.

Step-by-Step Methodology

- Chlorination:
 - Suspend 2,5-dimethoxybenzoic acid (1.0 equiv) in dry Toluene or DCM.
 - Add Thionyl Chloride () (1.5 equiv) and a catalytic drop of DMF.
 - Reflux (70–80°C) for 2 hours until gas evolution () ceases.
 - Concentrate in vacuo to remove excess . Note: 2,5-dimethoxybenzoyl chloride is relatively stable but moisture sensitive.
- Amidation:
 - Dissolve the crude acid chloride in dry DCM.
 - In a separate vessel, prepare a solution of -dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine () (2.2 equiv) in DCM at 0°C.

- Slowly cannulate the acid chloride solution into the amine/base mixture at 0°C. Exothermic reaction.
- Warm to RT and stir for 2 hours.
- Workup:
 - Standard aqueous workup as described in Protocol A.

Critical Process Parameters (CPPs) & Data

The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring. This reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid, making the activation step (CDI or

) critical.

Parameter	CDI Method	Acid Chloride Method
Temperature	0°C	Reflux (
	RT), 0°C (Amidation)
Time	4–8 Hours	2 Hours (Step 1) + 2 Hours (Step 2)
Byproducts	Imidazole,	,
		,
Yield (Typical)	85–92%	90–95%
Purity (Crude)	High (>95%)	High (>95%)
Atom Economy	High	Moderate (requires excess base)

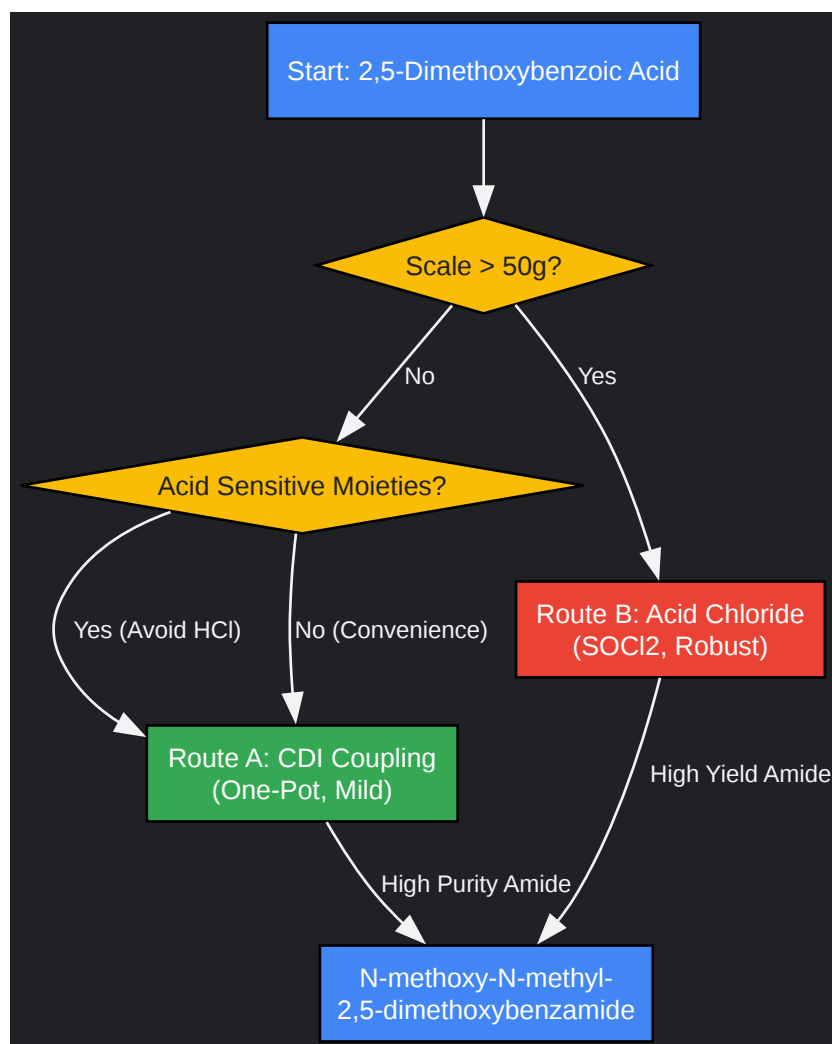
Analytical Validation

- Physical State: Clear to pale yellow oil or low-melting solid.

- NMR (Typical,
):
 - 3.3 ppm (s, 3H,
)
 - 3.5 ppm (s, 3H,
)
 - 3.7–3.8 ppm (s, 6H, Ar-
)
 - 6.8–7.0 ppm (m, 3H, Aromatic protons)

Decision Workflow

Use the following logic flow to determine the appropriate synthesis route for your specific constraints.



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Figure 2: Decision matrix for selecting the synthesis pathway.

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